tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound with the molecular formula C₁₁H₁₈BrNO₂ and a molecular weight of 276.18 g/mol . Its structure features a 2-azabicyclo[2.1.1]hexane core, a tert-butyloxycarbonyl (Boc) protecting group, and a bromomethyl substituent at the 1-position. The bromomethyl group confers electrophilic reactivity, making this compound a versatile intermediate in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical synthesis.
Key properties include:
- CAS Number: Not explicitly provided, but structurally related compounds (e.g., tert-butyl 1-(aminomethyl) derivatives) have CAS numbers such as 1250997-62-6 .
- Purity: Typically available at 95% purity .
- Synthetic Utility: The bromine atom serves as a leaving group, enabling cross-coupling reactions or substitutions to introduce amines, thiols, or other functionalities.
Properties
IUPAC Name |
tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-6-8-4-11(13,5-8)7-12/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWRWDVFFQWEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a [2+2] cycloaddition reaction involving a suitable diene and a nitroolefin, followed by reduction and cyclization steps.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the bromomethyl group can yield aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Reduction: Products include alcohols and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Scientific Research Applications
Pharmaceutical Applications
The unique structural features of tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate make it a promising candidate in medicinal chemistry:
- Drug Development : The compound serves as a building block for synthesizing novel nitrogen-containing heterocycles, which are often bioactive.
- Potential Therapeutics : Its derivatives may exhibit pharmacological activities, including anti-inflammatory and analgesic effects, making them candidates for further investigation in drug design.
Case Studies and Research Findings
Recent studies have highlighted the importance of azabicyclic compounds in drug discovery:
- Synthesis and Functionalization : Research has demonstrated efficient synthetic pathways for generating 1-azabicyclo[2.1.1]hexanes from simpler precursors, showcasing their versatility in producing larger, conformationally rigid heterocycles that can be further functionalized for therapeutic applications .
- Mechanistic Insights : Investigations into the reaction mechanisms reveal that the bromomethyl group significantly influences reactivity patterns, allowing for selective transformations that are crucial in pharmaceutical synthesis .
Applications in Organic Synthesis
Beyond medicinal chemistry, this compound finds applications in organic synthesis:
- Synthetic Intermediates : It acts as an intermediate for constructing complex organic molecules, especially those containing nitrogen functionalities.
- Catalysis : The compound can participate in catalytic reactions where its unique bicyclic structure enhances reaction rates and selectivity.
Mechanism of Action
The mechanism by which tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion. The bicyclic structure can also interact with biological targets, potentially inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
Key Observations :
- Bromomethyl vs. Aminomethyl: Bromine’s leaving group ability contrasts with the nucleophilic amine, enabling divergent reaction pathways (e.g., alkylation vs. amidation) .
- Hydroxymethyl vs. Ethynyl : The hydroxymethyl group is polar and oxidizable, while the ethynyl group enables sp²-sp³ hybridization transitions in click chemistry .
- Boronate Esters : These derivatives are critical for cross-coupling reactions, expanding access to biaryl or heteroaryl scaffolds .
Bicyclo Ring System Variations
Key Observations :
- [2.1.1] System : The compact [2.1.1] bicyclo system imposes significant ring strain, enhancing reactivity in cycloadditions or ring-opening reactions .
- [2.2.1] System : The larger [2.2.1] system offers conformational rigidity, making it valuable in medicinal chemistry for locking bioactive conformations .
- [3.1.0] System : Lower strain and fused cyclopropane rings enable applications in carbocyclic nucleoside analogs .
Biological Activity
tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS Number: 2002785-62-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 276.17 g/mol
- Structure : The compound features a bicyclic structure with a bromomethyl group and a tert-butyl ester, which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of cell wall synthesis.
- Cytotoxic Effects : Research indicates that azabicyclic compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
- Receptor Interactions : The compound may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and pain.
Antimicrobial Activity
A study investigated the antimicrobial effects of structurally related azabicyclic compounds against a range of bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound may possess similar properties .
Cytotoxicity
In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines significantly. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 15 | Apoptosis via caspase activation |
| B | MCF-7 | 20 | Oxidative stress induction |
Receptor Binding Studies
Binding affinity studies showed that the compound interacts with opioid receptors, which may explain its potential analgesic properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate?
- The compound can be synthesized via bromine-mediated rearrangements of substituted 2-azabicyclo[2.2.0]hex-5-enes. For example, bromine addition to N-protected bicyclic intermediates (e.g., ethoxycarbonyl derivatives) yields dibromides, which undergo reductive debromination to form 2-azabicyclo[2.1.1]hexanes with alkyl/aryl substituents .
- Key steps include photoirradiation of substituted 1,2-dihydropyridines to generate bicyclic precursors and bromination under controlled conditions to ensure regioselectivity. Torquoselectivity in precursor formation influences substituent positioning .
Q. How can the purity and structure of this compound be validated?
- Chromatography : Use silica gel chromatography (e.g., 20% EtOAc in heptane) for purification, as described in analogous syntheses of tert-butyl azabicyclo carboxylates .
- Spectroscopy : Employ /-NMR to confirm bicyclic framework and bromomethyl substitution. Mass spectrometry (ESI) can verify molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve stereochemical ambiguities .
Advanced Research Questions
Q. What factors influence the regiochemical outcomes during bromine-mediated rearrangements of bicyclic precursors?
- Substituent position and steric effects dictate product distribution. For example:
- C3-endo substituents (e.g., methyl or phenyl) favor rearranged dibromides (2-azabicyclo[2.1.1]hexanes) exclusively .
- C5-methyl substitution leads to mixtures of unrearranged dibromides and allylic bromides due to competing reaction pathways .
- Mechanistic studies suggest bromonium ion intermediates and strain relief in the bicyclic system drive selectivity.
Q. How can contradictory data on reaction yields or byproducts be resolved?
- Case Study : Variations in dibromide vs. rearranged product ratios (e.g., for unsubstituted vs. C3-endo-substituted precursors) arise from differences in transition-state stabilization. Computational modeling (DFT) can map energy barriers for bromonium ion formation and ring-opening steps .
- Experimental Design : Use kinetic isotope effects or deuterated analogs to probe rate-determining steps. Monitor reactions via in situ NMR to capture transient intermediates .
Q. What strategies optimize the stereoselective synthesis of bromomethyl-substituted derivatives?
- Chiral Auxiliaries : Introduce enantiopure protecting groups (e.g., Boc derivatives) during precursor synthesis to control absolute configuration .
- Reductive Debromination : Use Pd/C or Zn in acetic acid to stereospecifically remove bromine atoms from dibromides without altering the bicyclic framework .
Critical Analysis of Contradictions
- Stereochemical Assignments : Discrepancies in NMR data for similar azabicyclo compounds (e.g., vs. 15) may arise from solvent effects or conformational flexibility. Use variable-temperature NMR or NOESY to resolve ambiguities .
- Reaction Scalability : Small-scale photoirradiation ( ) may not translate to bulk synthesis due to light penetration limits. Flow photoreactors or alternative bromination methods (e.g., NBS) should be tested for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
